molecular formula C8H10ClNO3 B8412492 Ethyl 4-hydroxypicolinate hydrochloride

Ethyl 4-hydroxypicolinate hydrochloride

Cat. No.: B8412492
M. Wt: 203.62 g/mol
InChI Key: BUEGANWZQLCHQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-hydroxypicolinate hydrochloride is a hydrochloride salt derivative of ethyl 4-hydroxypicolinate, a picolinic acid ester featuring a hydroxyl group at the 4-position of the pyridine ring. This compound is structurally characterized by its esterified carboxylic acid group (ethyl ester) and a hydroxyl substituent on the aromatic ring, which influence its physicochemical properties and reactivity.

The compound’s hydroxyl and ester groups make it a versatile intermediate in pharmaceutical and agrochemical synthesis, particularly for modifying solubility and bioavailability in drug candidates. However, its specific applications remain less documented compared to structurally similar compounds.

Properties

Molecular Formula

C8H10ClNO3

Molecular Weight

203.62 g/mol

IUPAC Name

ethyl 4-oxo-1H-pyridine-2-carboxylate;hydrochloride

InChI

InChI=1S/C8H9NO3.ClH/c1-2-12-8(11)7-5-6(10)3-4-9-7;/h3-5H,2H2,1H3,(H,9,10);1H

InChI Key

BUEGANWZQLCHQH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=O)C=CN1.Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

Structural and Functional Comparisons

Ethyl 4-Hydroxypicolinate Hydrochloride vs. Methyl 4-Hydroxypicolinate
  • Structural Differences : The ethyl ester group in the target compound confers greater lipophilicity compared to the methyl ester in methyl 4-hydroxypicolinate. This difference impacts solubility and metabolic stability.
  • Synthetic Relevance : Methyl 4-hydroxypicolinate (sc-301094, $160/250 mg ) is commercially available and used as a building block for kinase inhibitors or metal-chelating agents. The ethyl variant may offer enhanced cell membrane permeability due to its larger alkyl chain.
This compound vs. Pioglitazone Hydrochloride

Pioglitazone hydrochloride (5-{4-[2-(5-ethyl-pyridin-2-yl)-ethoxy]-benzyl}-thiazolidine-2,4-dione hydrochloride) is a thiazolidinedione antidiabetic agent . Key distinctions include:

  • Functional Groups : Pioglitazone contains a thiazolidinedione ring and ethoxy-linked pyridine, whereas ethyl 4-hydroxypicolinate lacks these motifs.
  • Biological Activity : Pioglitazone acts as a PPAR-γ agonist, while ethyl 4-hydroxypicolinate’s activity (if any) remains unexplored but may relate to kinase modulation due to structural similarities to H-series inhibitors (e.g., H-7/H-8 hydrochlorides, which feature sulfonamide and piperazine groups) .
This compound vs. 4-Chloropicolinate Derivatives

4-Chloropicolinic acid methyl ester hydrochloride (synthesized via thionyl chloride-mediated chlorination ) highlights the impact of substituent electronegativity. The hydroxyl group in ethyl 4-hydroxypicolinate may enhance hydrogen-bonding capacity compared to chloro derivatives, influencing binding affinity in biological systems.

Physicochemical and Pharmacokinetic Data (Inferred)

Compound Molecular Weight (g/mol) Solubility Key Functional Groups Potential Applications
Ethyl 4-hydroxypicolinate HCl ~203.62 Moderate (water/DMSO) Hydroxyl, ethyl ester, HCl Drug intermediate, chelator
Methyl 4-hydroxypicolinate 153.14 High in DMSO Hydroxyl, methyl ester Kinase inhibitor synthesis
Pioglitazone HCl 392.89 High aqueous solubility Thiazolidinedione, ethoxy Antidiabetic (PPAR-γ agonist)
H-7 Hydrochloride 436.34 Soluble in buffers Isoquinoline sulfonamide Protein kinase inhibitor

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